![molecular formula C23H16ClFN2O2 B4329133 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B4329133.png)
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide
Overview
Description
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide is a chemical compound with potential applications in scientific research. This compound is also known as ML277 and is a small molecule inhibitor of the Kv7.1 potassium channel. The Kv7.1 potassium channel plays a crucial role in regulating the electrical activity of the heart, and inhibitors of this channel have potential therapeutic applications in cardiac arrhythmia.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide involves inhibition of the Kv7.1 potassium channel. This channel is involved in regulating the electrical activity of the heart, and inhibition of this channel can lead to changes in cardiac rhythm. By inhibiting the Kv7.1 potassium channel, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide has potential therapeutic applications in cardiac arrhythmia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide have been studied in vitro and in vivo. This compound has been shown to be effective in inhibiting the Kv7.1 potassium channel, leading to changes in cardiac rhythm. In addition, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide has been shown to be selective for the Kv7.1 potassium channel, with little or no effect on other potassium channels. This selectivity is important for minimizing potential side effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide in lab experiments include its selectivity for the Kv7.1 potassium channel, its effectiveness in inhibiting the channel, and its potential therapeutic applications in cardiac arrhythmia. However, there are also limitations to using this compound. For example, the synthesis of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide is complex and may be difficult to reproduce in some labs. In addition, further research is needed to fully understand the potential side effects of this compound.
Future Directions
There are several future directions for research on 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide. One area of research is the potential therapeutic applications of this compound in cardiac arrhythmia. Further studies are needed to determine the efficacy and safety of this compound in treating cardiac arrhythmia in vivo. Another area of research is the development of more selective inhibitors of the Kv7.1 potassium channel. 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide is selective for the Kv7.1 potassium channel, but further research is needed to develop compounds that are even more selective. Finally, research is needed to fully understand the potential side effects of this compound, particularly with regard to its effects on other potassium channels.
Scientific Research Applications
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide has potential applications in scientific research. This compound is a selective inhibitor of the Kv7.1 potassium channel, which is involved in regulating the electrical activity of the heart. Inhibition of this channel has potential therapeutic applications in cardiac arrhythmia. 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide has been shown to be effective in inhibiting the Kv7.1 potassium channel in vitro and in vivo, making it a promising candidate for further research.
properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c24-16-7-5-15(6-8-16)13-27-14-20(19-3-1-2-4-21(19)27)22(28)23(29)26-18-11-9-17(25)10-12-18/h1-12,14H,13H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEUYLIIOUXLMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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